N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Lipophilicity Drug-likeness Permeability

A regioisomerically pure, low-molecular-weight (245 Da) oxadiazole specifically designed to exploit the one-order-of-magnitude lipophilicity advantage of the 1,3,4-oxadiazole core over 1,2,4-isomers. The 2,5-dimethylphenyl substitution enhances metabolic stability, while the propanamide handle enables rapid analog generation. Ideal for fragment-based screening, permeability assays, and computational docking studies. Its defined structure minimizes the entropic penalty of bulkier amide analogs.

Molecular Formula C13H15N3O2
Molecular Weight 245.282
CAS No. 891122-49-9
Cat. No. B2707327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
CAS891122-49-9
Molecular FormulaC13H15N3O2
Molecular Weight245.282
Structural Identifiers
SMILESCCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)C)C
InChIInChI=1S/C13H15N3O2/c1-4-11(17)14-13-16-15-12(18-13)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,14,16,17)
InChIKeyNXAMXFZJZDPSLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 891122-49-9): Procurement-Relevant Identity and Physicochemical Baseline


N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic, low-molecular-weight (245.28 g/mol) 1,3,4-oxadiazole derivative bearing a 2,5-dimethylphenyl substituent at the C5 position and a propanamide moiety at the C2 position [1]. The 1,3,4-oxadiazole regioisomer is intrinsically differentiated from its 1,2,4-oxadiazole counterpart by an order-of-magnitude lower lipophilicity (log D), which in turn drives systematically improved metabolic stability, reduced hERG inhibition risk, and higher aqueous solubility across the broader oxadiazole chemical space [2]. The compound is catalogued under PubChem CID 7533268 and is primarily positioned as a screening compound for early-stage medicinal chemistry and biochemical probe discovery [1].

Why In-Class 1,3,4-Oxadiazole Propanamides Cannot Be Interchanged with N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide


Within the 1,3,4-oxadiazole-propanamide series, even subtle alterations to the aryl substitution pattern or amide chain length can produce divergent biological profiles because the 2,5-dimethylphenyl group simultaneously modulates target-binding conformation, lipophilicity (XLogP3-AA = 2.1), and metabolic soft-spot availability [1]. Regioisomeric replacement by a 1,2,4-oxadiazole core introduces an order-of-magnitude increase in log D and altered dipole moment, which has been shown across the AstraZeneca compound collection to degrade metabolic stability, elevate hERG binding, and reduce aqueous solubility [2]. The quantitative evidence below demonstrates that procurement decisions must account for these specific structural features rather than relying on generic oxadiazole-propanamide class membership.

Quantitative Differentiation Evidence for N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide Against Closest Analogs and Regioisomers


Lipophilicity (XLogP3-AA) Comparison: Target Compound vs. 2,4-Dimethylphenyl Regioisomer and Unsubstituted Phenyl Analog

The target compound's 2,5-dimethylphenyl substitution yields a computed XLogP3-AA of 2.1, which is identical to the 2,4-dimethylphenyl regioisomer but approximately 0.5 log units higher than the unsubstituted 5-phenyl analog (XLogP3-AA ≈ 1.6), conferring enhanced membrane permeability potential while remaining within the favorable drug-like lipophilicity range (XLogP < 5) [1]. This moderate lipophilicity distinguishes it from longer-chain amide analogs such as the butyramide (predicted XLogP3-AA ≈ 2.7–3.0) and the 3-phenylpropanamide (predicted XLogP3-AA ≈ 3.5–4.0), which carry elevated risks of poor solubility and off-target promiscuity [1].

Lipophilicity Drug-likeness Permeability

Regioisomeric Core Differentiation: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Matched Pair Lipophilicity

A systematic matched-pair analysis of the AstraZeneca compound collection demonstrated that in virtually all cases, the 1,3,4-oxadiazole regioisomer exhibits log D values approximately one order of magnitude (∼1 log unit) lower than the corresponding 1,2,4-oxadiazole isomer [1]. This translates to significantly improved metabolic stability, reduced hERG channel inhibition, and higher aqueous solubility across the dataset [1]. While compound-specific data for the target propanamide are not yet available, the core heterocycle—the 1,3,4-oxadiazole—inherits this regioisomeric advantage, making it a superior choice over a hypothetical 1,2,4-oxadiazole analog for programs where minimizing lipophilicity-driven attrition is a priority [1].

Regioisomer Lipophilicity Metabolic stability hERG

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile: Target Compound vs. Amide Chain Variants

The target compound possesses a TPSA of 68 Ų, a single hydrogen bond donor (HBD = 1), four hydrogen bond acceptors (HBA = 4), and three rotatable bonds, computed from its 2D structure [1]. This TPSA falls below the commonly cited 90 Ų threshold for blood-brain barrier penetration and within the 60–140 Ų range associated with good oral absorption [1]. The propanamide chain contributes optimal conformational flexibility (3 rotatable bonds) without the entropic penalty or metabolic liability of the longer butyramide (4 rotatable bonds, predicted) or 3-phenylpropanamide (6 rotatable bonds, predicted) analogs [1].

TPSA BBB penetration Oral bioavailability Drug-likeness

Biological Activity Potential: Class-Level Evidence for 1,3,4-Oxadiazole-Propanamide Scaffolds in Oncology and Enzyme Inhibition

Although compound-specific biological IC50 data for CAS 891122-49-9 have not been reported in peer-reviewed literature at the time of this analysis, the 1,3,4-oxadiazole scaffold class has demonstrated reproducible anticancer activity in multiple independent studies. Closely related 2,5-disubstituted-1,3,4-oxadiazole derivatives (e.g., OSD compound) induced p53-mediated apoptosis in HepG2 hepatocellular carcinoma cells with an IC50 of approximately 50 μM, with confirmed activation of caspase-9 and caspase-3 and upregulation of the Bax/Bcl-2 ratio [1]. Separately, 1,3,4-oxadiazole-propanamide hybrids have been reported as HDAC8-selective inhibitors and LOX/AChE enzyme inhibitors with IC50 values in the low micromolar range [2][3]. The 2,5-dimethylphenyl substitution pattern of the target compound is predicted to enhance target binding through optimized hydrophobic interactions compared to unsubstituted phenyl analogs [1].

Anticancer Apoptosis Enzyme inhibition HDAC

Molecular Weight and Ligand Efficiency: Target Compound vs. Extended Amide and Benzamide Analogs

With a molecular weight of 245.28 Da, the target compound sits in the fragment-to-lead transition space (MW 200–300 Da), offering high ligand efficiency potential compared to bulkier analogs such as N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (MW ≈ 279.33 Da, predicted) or N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (MW ≈ 321.38 Da, predicted) [1]. All computed physicochemical parameters meet Lipinski's Rule of Five criteria (MW < 500, XLogP < 5, HBD = 1 < 5, HBA = 4 < 10), confirming drug-like properties [1]. The propanamide chain offers an additional synthetic handle for further derivatization that is absent in the methyl-terminated acetamide analog, while remaining more atom-economical than the butyramide [1].

Ligand efficiency Fragment-like properties Lead-likeness

Synthetic Tractability and Scaffold Versatility: Propanamide as a Privileged Derivatization Handle

The target compound is synthesized via cyclization of 2,5-dimethylphenylhydrazide derivatives with propionic acid or its activated esters under standard dehydrating conditions (e.g., POCl₃) [1]. The propanamide moiety provides a reactive secondary amide NH group (HBD = 1) that can serve as a versatile handle for N-alkylation, acylation, or sulfonylation in library production, unlike the fully substituted tertiary amide analogs or the benzamide series where the amide NH is sterically hindered [1]. The 2,5-dimethyl substitution pattern on the phenyl ring blocks metabolic para-hydroxylation—a major clearance route for unsubstituted phenyl oxadiazoles—without introducing the excessive lipophilicity of halogenated phenyl analogs [2].

Synthetic accessibility Derivatization Parallel synthesis

Recommended Research and Procurement Application Scenarios for N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide


Fragment-Based and Hit-to-Lead Screening Libraries Targeting Kinase, HDAC, or Apoptosis Pathways

With a molecular weight of 245 Da and XLogP3-AA of 2.1, this compound is optimally sized for fragment-based screening (FBS) and hit-to-lead campaigns. Its 1,3,4-oxadiazole core provides the regioisomeric lipophilicity advantage documented by Boström et al. (2012), while the 2,5-dimethylphenyl group blocks metabolic para-hydroxylation. The propanamide NH offers a synthetic handle for rapid analog generation, making it suitable for inclusion in diversity-oriented screening decks focused on oncology targets (HDAC, kinase, apoptosis regulators) where the oxadiazole scaffold has validated activity [1][2][3].

Physicochemical Tool Compound for Permeability and Metabolic Stability Studies Across 1,3,4-Oxadiazole Chemical Space

The computed TPSA of 68 Ų, moderate XLogP3-AA of 2.1, and single hydrogen bond donor make this compound an excellent reference molecule for permeability assays (PAMPA, Caco-2) and microsomal stability studies where the goal is to benchmark the intrinsic ADME properties of the 1,3,4-oxadiazole-propanamide scaffold against 1,2,4-oxadiazole regioisomers. The one-order-of-magnitude log D difference between 1,3,4- and 1,2,4-oxadiazole cores can be empirically validated using this compound as the 1,3,4-oxadiazole representative [1].

Structure-Activity Relationship (SAR) Anchor Point for Amide Chain Length Optimization Programs

As the propanamide (C2) member of the homologous amide series (acetamide → propanamide → butyramide → benzamide), this compound serves as the balanced reference point for systematic SAR exploration of amide chain length effects on potency, selectivity, and ADME. Its three rotatable bonds provide sufficient flexibility for induced-fit binding while avoiding the entropic penalty of the butyramide (4 rotatable bonds) or 3-phenylpropanamide (6 rotatable bonds) analogs. Procurement of this specific compound enables head-to-head comparison studies to define the optimal amide chain length for any given biological target [1].

Computational Chemistry Validation: DFT Calculations and Molecular Docking Studies on 2,5-Disubstituted Oxadiazoles

The well-defined 2,5-dimethylphenyl substitution pattern provides a structurally rigid, computationally tractable aryl group for DFT geometry optimization and molecular docking studies. Combined with the 1,3,4-oxadiazole core's known dipole moment characteristics (distinct from 1,2,4-isomers), this compound is ideal for validating computational binding mode predictions and free-energy perturbation (FEP) calculations where precise control of aryl substitution and core electronics is required [1].

Quote Request

Request a Quote for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.